REACTION_CXSMILES
|
CS[C:3]([C:9]1[CH:14]=[CH:13][C:12]([N:15]2[C:19](=O)[C:18]3=[CH:21][CH:22]=[CH:23][CH:24]=[C:17]3[C:16]2=[O:25])=[CH:11][CH:10]=1)([CH3:8])[C:4]([O:6][CH3:7])=[O:5].C(Cl)Cl>C(O)(=O)C.[Zn].S([O-])([O-])(=O)=O.[Cu+2]>[O:25]=[C:16]1[C:17]2[C:18](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][N:15]1[C:12]1[CH:13]=[CH:14][C:9]([CH:3]([CH3:8])[C:4]([O:6][CH3:7])=[O:5])=[CH:10][CH:11]=1 |f:4.5|
|
Name
|
Methyl α-methylthio-α-(p-phthalimidophenyl)propionate
|
Quantity
|
355 mg
|
Type
|
reactant
|
Smiles
|
CSC(C(=O)OC)(C)C1=CC=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
32 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was separated by filtration
|
Type
|
WASH
|
Details
|
washed with 20 ml of methylene chloride
|
Type
|
WASH
|
Details
|
washed twice with 10 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CC2=CC=CC=C12)C1=CC=C(C=C1)C(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 245 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |